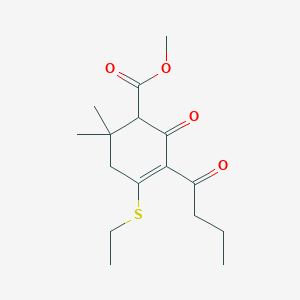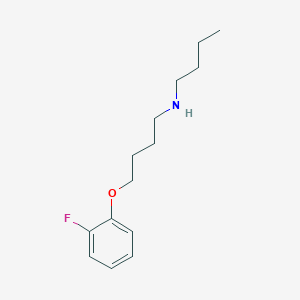
N-butyl-4-(2-fluorophenoxy)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-(2-fluorophenoxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group attached to a butanamine backbone, with a fluorophenoxy substituent on the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(2-fluorophenoxy)butan-1-amine typically involves the reaction of 2-fluorophenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Step 1: Reaction of 2-fluorophenol with butylamine.
Step 2: Purification of the product using techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
化学反応の分析
Types of Reactions
N-butyl-4-(2-fluorophenoxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
N-butyl-4-(2-fluorophenoxy)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-butyl-4-(2-fluorophenoxy)butan-1-amine involves its interaction with specific molecular targets. The fluorophenoxy group plays a crucial role in binding to target sites, while the butylamine backbone facilitates the compound’s overall stability and reactivity. The exact pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine: Similar structure but with a tert-butyl group instead of a butyl group.
4-Fluorobenzylamine: Contains a fluorophenyl group but lacks the butanamine backbone.
Uniqueness
N-butyl-4-(2-fluorophenoxy)butan-1-amine is unique due to its specific combination of a butyl group, a butanamine backbone, and a fluorophenoxy substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
N-butyl-4-(2-fluorophenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO/c1-2-3-10-16-11-6-7-12-17-14-9-5-4-8-13(14)15/h4-5,8-9,16H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTAKQSQWPVAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5161310.png)
![N,N-dimethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5161324.png)
![2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5161332.png)
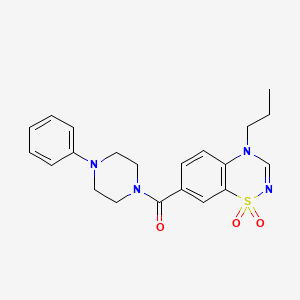
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161339.png)
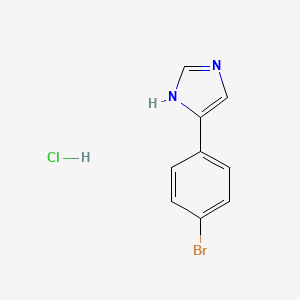
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5161352.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5161360.png)

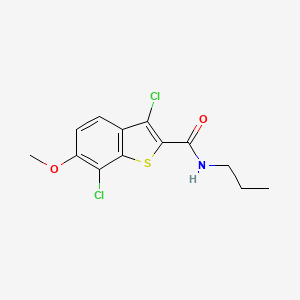
![5-[(3-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B5161381.png)
![4-[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid](/img/structure/B5161385.png)
![1-cyclohexyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5161403.png)
